molecular formula C17H25N3O2 B1422563 N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-71-8

N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1422563
M. Wt: 303.4 g/mol
InChI Key: SNDUAWWSXOLLBB-UHFFFAOYSA-N
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Description

“N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with other compounds such as “N’- (4-Nitro-phenyl)-hydrazinecarboxylic acid tert-butyl ester” and "N’- [2- (4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester"23.



Synthesis Analysis

The synthesis of “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” is not explicitly detailed in the available resources. However, tert-butyl esters are commonly synthesized and deprotected in organic chemistry4. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl esters4. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields4.



Molecular Structure Analysis

The molecular structure of “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” is not explicitly provided in the available resources. However, it’s worth noting that the structure would likely include a cyclobutylamino group, a phenylethylidene group, a hydrazinecarboxylic acid group, and a tert-butyl ester group, based on its name.



Chemical Reactions Analysis

The specific chemical reactions involving “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” are not detailed in the available resources. However, tert-butyl esters are known to undergo a variety of reactions, including deprotection, reduction, oxidation, and conversion to other functional groups4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” are not detailed in the available resources.


Scientific Research Applications

Synthesis and Insecticidal Evaluation

N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester derivatives have been synthesized and assessed for their larvicidal activities. Some compounds exhibited higher larvicidal activities than RH5849, highlighting their potential in pest control applications. The modification of the carboxylic acid substituent on the aryl part of the molecule was found to be crucial for enhancing larvicidal activity. These derivatives also displayed different physical properties, such as improved solubility in organic solvents, compared to the parent compound (tebufenozide) (Mao et al., 2004).

Synthesis and Crystal Structure Analysis

The compound has been used in the synthesis of complex molecules, exemplified by N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine. The crystal structure of such compounds has been determined, offering insights into the molecular configurations and potential for further chemical modifications (Xia, 2001).

Chemical Reaction Studies and Derivative Synthesis

Study of Reaction Pathways

The nature of the alkyl group in certain ester moieties significantly affects the direction of their reactions with difunctional nucleophiles. Investigations into these reaction pathways have provided valuable insights into the chemistry of similar compounds, which may include the N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester (Gein et al., 2004).

Unexpected Chemical Reactions and Mechanistic Studies

Some derivatives have been observed to undergo unexpected chemical reactions, such as C–S bond cleavage during certain hydrazination processes. Detailed kinetic and computational studies have been conducted to understand these unforeseen reactions and propose rational mechanisms, potentially applicable for understanding the behavior of N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester in similar conditions (Nordin et al., 2016).

Applications in Material Synthesis

Synthesis of Complex Organic Molecules

The compound has been utilized in the synthesis of complex organic molecules, such as benzaldehyde N-[(E)-phenylmethylidene]hydrazones. The successful synthesis and structural analysis of these molecules have been achieved, contributing to the broader field of organic chemistry and material science (Obreza & Urleb, 2002).

Safety And Hazards

The safety and hazards associated with “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” are not specified in the available resources.


Future Directions

The future directions for research and applications involving “N’-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester” are not detailed in the available resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

tert-butyl N-[(C-benzyl-N-cyclobutylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-19-15(18-14-10-7-11-14)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDUAWWSXOLLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

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